

Application Notes and Protocols for TDI-11055 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TDI-11055 is a potent and orally bioavailable small-molecule inhibitor of the eleven-nineteen leukemia (ENL) YEATS domain.[1][2][3][4] The ENL protein is an epigenetic reader that recognizes acetylated and crotonylated histone marks, playing a critical role in the transcriptional regulation of oncogenic gene programs, particularly in acute myeloid leukemia (AML).[5][6][7] **TDI-11055** competitively blocks the interaction of the ENL YEATS domain with acylated histones, leading to the displacement of ENL from chromatin and the suppression of key cancer-driving genes.[3][4] This document provides detailed application notes and protocols for the use of **TDI-11055** in preclinical in vivo mouse studies, based on currently available research.

Data Presentation

Table 1: In Vivo Efficacy of TDI-11055 in AML Xenograft Mouse Models

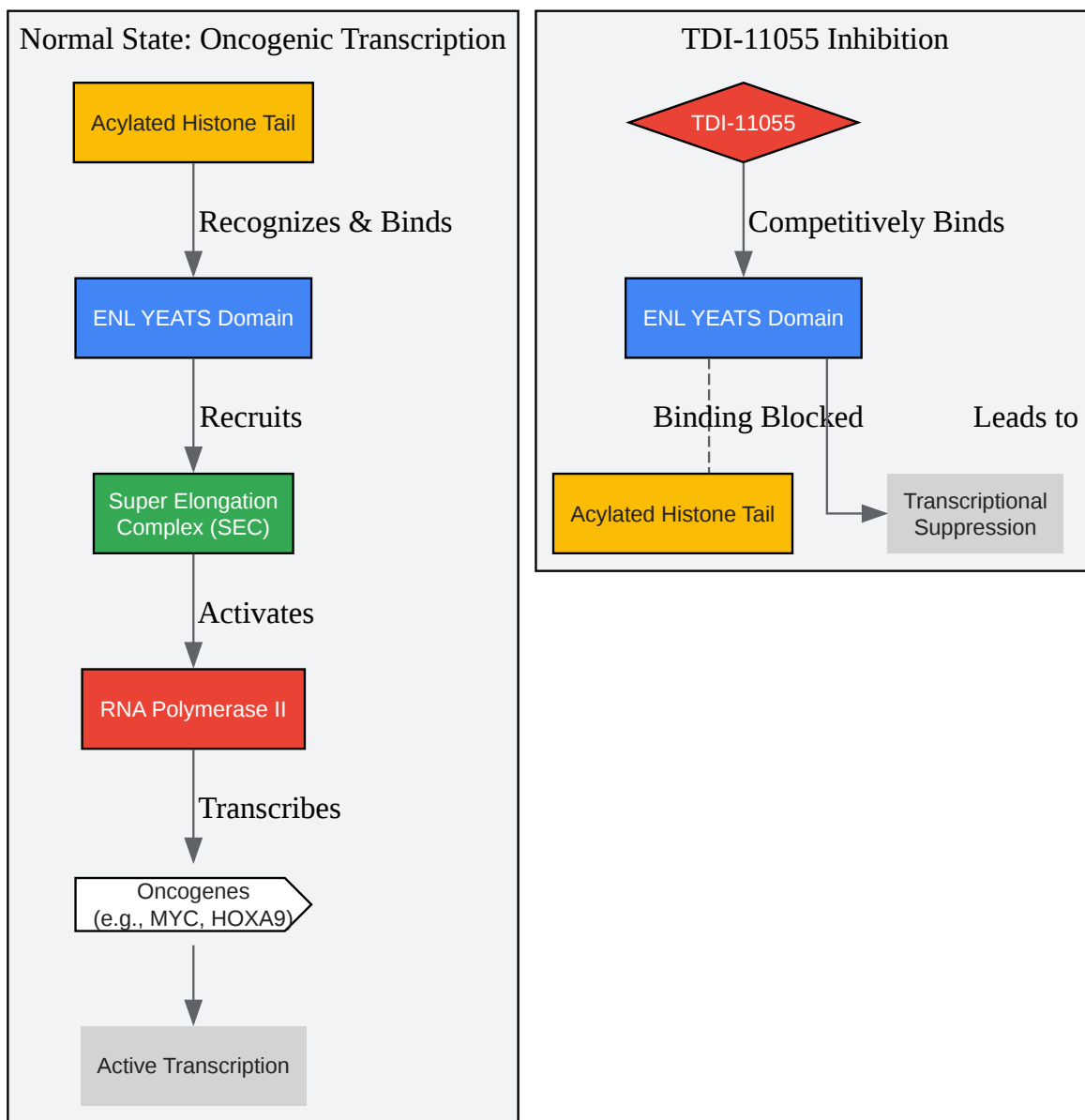
Mouse Model	Cell Line/PDX	Treatment Regimen	Efficacy Readouts	Reference
BALB/c nude	MV4;11 (MLL-rearranged AML)	100 or 200 mg/kg, p.o., b.i.d. for 8 days	Significant inhibition of tumor growth; Reduction in ENL target genes (HOXA9, MYC, MEIS1, MYB)	[3][8]
NSG/NSGS	MLL-rearranged PDX	200 mg/kg, p.o., q.d. for 28 days	Blocked disease progression	[8][9]
NSG/NSGS	NPM1-mutated PDX	200 mg/kg, p.o., q.d. for 28 days	Blocked disease progression	[8][9]

Table 2: Pharmacokinetic Profile of TDI-11055 in Mice

Dose (Oral)	Key PK Parameters	Outcome	Reference
30, 50, 100 mg/kg	Unbound plasma concentration	Exceeded in vitro IC50 for MV4;11 cells (0.27 μ mol/L) for a sustained period	[3][10][11]
100 mg/kg	Unbound plasma exposures	Exceeded the cell IC50 out to 15 hours	[5]
30-100 mg/kg	Bioavailability	High oral bioavailability (Fpo >100%)	[3][8]

Signaling Pathway

The following diagram illustrates the mechanism of action of **TDI-11055**.



[Click to download full resolution via product page](#)

Caption: Mechanism of **TDI-11055** Action.

Experimental Protocols

Formulation of TDI-11055 for Oral Gavage

Materials:

- **TDI-11055** powder
- Dimethyl sulfoxide (DMSO)
- PEG400 (Polyethylene glycol 400)
- Tween 80 (Polysorbate 80)
- Sterile water
- Sterile tubes and syringes

Protocol:

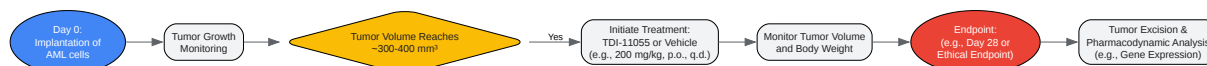
- Prepare the vehicle solution. A commonly used vehicle for similar compounds consists of 5% DMSO, 45% PEG400, 2.5% Tween 80, and 47.5% water.[\[12\]](#)
- To prepare the dosing solution, first dissolve the required amount of **TDI-11055** powder in DMSO.
- Add PEG400 to the solution and mix thoroughly.
- Add Tween 80 and mix again.
- Finally, add sterile water to reach the final desired concentration and volume.
- Vortex the solution until it is homogeneous.
- Prepare the vehicle control solution using the same procedure but without adding **TDI-11055**.[\[9\]](#)

In Vivo Efficacy Study in an AML Xenograft Model

Animal Model:

- Immunocompromised mice (e.g., BALB/c nude, NSG, or NSGS) are typically used for xenograft studies.[\[8\]](#)[\[9\]](#)

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Typical Experimental Workflow for an In Vivo Efficacy Study.

Protocol:

- **Cell Implantation:** Subcutaneously implant AML cells (e.g., 2 million MV4;11 cells) into the flank of each mouse.[8][9] For disseminated leukemia models, cells can be injected via the tail vein.[8][9]
- **Tumor Growth Monitoring:** Monitor tumor growth regularly using calipers. For disseminated models, leukemia burden can be monitored via bioluminescent imaging or flow cytometry of peripheral blood.
- **Treatment Initiation:** Once tumors reach a predetermined size (e.g., 300-400 mm³), randomize the mice into treatment and vehicle control groups.[8]
- **Drug Administration:** Administer **TDI-11055** or vehicle solution via oral gavage at the desired dose and schedule (e.g., 100 or 200 mg/kg, once or twice daily).[3][8]
- **Monitoring during Treatment:** Continue to monitor tumor volume and body weight throughout the study.[8] Observe the animals for any signs of toxicity.
- **Endpoint and Analysis:** At the end of the study (e.g., after 8 or 28 days of treatment), euthanize the mice and excise the tumors.[3][8][9] A portion of the tumor can be used for pharmacodynamic analysis, such as measuring the expression of ENL target genes (e.g., HOXA9, MYC) by qPCR.[3][8]

Toxicity Study in Healthy Mice

Animal Model:

- Healthy, immunocompetent mice (e.g., C57BL/6) can be used to assess potential effects on normal hematopoiesis.[8]

Protocol:

- Treatment: Administer **TDI-11055** at a therapeutic dose (e.g., 200 mg/kg, p.o., q.d.) or vehicle to a cohort of healthy mice for an extended period (e.g., 28 consecutive days).[8]
- Monitoring: Monitor the mice for general health, body weight changes, and any signs of overt toxicity.[8]
- Analysis: At the end of the treatment period, collect blood for complete blood count (CBC) analysis to assess effects on red blood cells, platelets, and various white blood cell populations.[8] Spleen weight can also be measured.[8]

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental context, including the mouse strain, cell line, and specific research questions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TDI-11055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for TDI-11055 in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#tdi-11055-dosage-for-in-vivo-mouse-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com